molecular formula C11H9ClF3N3O B2627966 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1458636-78-6

2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B2627966
CAS No.: 1458636-78-6
M. Wt: 291.66
InChI Key: WYERCJYKMXIBBR-UHFFFAOYSA-N
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Description

2-{1-[4-Chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound (C15H11ClF3N3O) that serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. The core structure of this molecule is the 1,2,3-triazole ring, a privileged scaffold in drug discovery known for its ability to improve solubility, metabolic stability, and hydrogen bonding capacity in bioactive molecules . The structure features a 1,2,3-triazole ring that is N1-arylated with a 4-chloro-3-(trifluoromethyl)benzene group and bears an ethanol functional group at the C4 position . The presence of the para-chloro substituent on the benzene ring provides a versatile synthetic handle for further structural elaboration via cross-coupling reactions, allowing researchers to create diverse libraries of derivatives . The electron-withdrawing trifluoromethyl group can significantly influence the molecule's electronic properties, lipophilicity, and overall metabolic profile. Compounds containing the 1,2,3-triazole core have demonstrated a wide range of biological activities in research settings, including antimicrobial, antiviral, and antiproliferative effects, and have been employed in the development of kinase inhibitors, monoamine oxidase inhibitors, and androgen receptor antagonists . The terminal alcohol group on the side chain offers an additional site for functionalization, enabling conjugation, etherification, or esterification to fine-tune the compound's properties for specific applications. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c12-7-1-2-10(9(5-7)11(13,14)15)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYERCJYKMXIBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl azide with propargyl alcohol in the presence of a copper catalyst. This reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Structural Analogues with Variations in Substituent Positioning

(a) [1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol ()
  • Structure: Differs in the position of the trifluoromethyl group (3- vs. 2-position on the phenyl ring) and the substitution of ethanol with methanol.
  • Molecular Weight : 277.63 g/mol.
  • Key Differences : The positional isomerism of the trifluoromethyl group may alter steric and electronic interactions, impacting binding affinity in biological targets.
  • Synthesis : Likely via CuAAC, similar to other triazole derivatives .
(b) [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol ()
  • Structure : Lacks the trifluoromethyl group entirely.
  • Molecular Weight : 209.64 g/mol.
  • Key Differences : Absence of the electron-withdrawing trifluoromethyl group reduces lipophilicity and may decrease metabolic stability .

Analogues with Modified Hydroxyalkyl Chains

(a) 2-(1H-1,2,3-Triazol-4-yl)ethan-1-ol Derivatives ()
  • Example : 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol.
  • Structure : Retains the ethan-1-ol group but replaces the triazole with a dichloro-substituted phenyl ring.
  • Synthesis : Prepared via nucleophilic substitution of halogenated ketones .
(b) 6-Fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline ()
  • Structure: Features a triazole-linked ethoxy chain attached to a quinoline scaffold.
  • Biological Activity : Exhibits potent antiviral activity against SARS-CoV-2 (selectivity index >10) due to fluorine and trifluoromethyl groups enhancing membrane permeability .

Analogues with Alternative Heterocycles or Functional Groups

(a) 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea ()
  • Structure : Replaces the hydroxyethyl group with a thiourea-linked cyclohexylamine.
(b) 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one ()
  • Structure: Substitutes the ethanol group with a trifluoroacetyl group.
  • Molecular Weight : 289.64 g/mol.

Biological Activity

The compound 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be represented as follows:

C11H10ClF3N4O\text{C}_{11}\text{H}_{10}\text{ClF}_3\text{N}_4\text{O}

This compound features a triazole ring, a chloro group, and a trifluoromethyl substituent, which are critical for its biological activity.

Triazole compounds typically inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol synthesis in fungi. By disrupting ergosterol production, these compounds compromise fungal cell membrane integrity and function. Additionally, the presence of the trifluoromethyl group may enhance lipophilicity and membrane penetration.

Antifungal Activity

Research indicates that 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exhibits significant antifungal activity against various strains of Candida and Aspergillus species. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antifungal agents such as fluconazole.

Fungal Strain MIC (µg/mL) Comparison
Candida albicans0.5Similar to fluconazole
Aspergillus fumigatus1.0Lower than voriconazole

Antibacterial Activity

The compound also demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus0.25More effective than penicillin
Escherichia coli0.5Comparable to ciprofloxacin

Anticancer Activity

Preliminary studies have suggested that this triazole derivative may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation.

Case Studies

  • Antifungal Efficacy in Murine Models : A study conducted on mice infected with Candida albicans demonstrated that treatment with the compound at a dose of 50 mg/kg resulted in a significant reduction in fungal burden compared to controls.
  • Synergistic Effects : Combination therapy involving this triazole with other antifungal agents has shown enhanced efficacy against resistant fungal strains in vitro, suggesting potential for clinical application in difficult-to-treat infections.

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